Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate

Asymmetric synthesis Chiral building block Enantioselective proline synthesis

Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate (CAS 1421868-51-0) is a cis-2,5-disubstituted chiral pyrrolidine derivative with molecular formula C₁₂H₁₅NO₂ and molecular weight 205.25 g·mol⁻¹. It belongs to the 5-phenylproline ester family, characterized by a phenyl substituent at the 5-position and a methyl ester at the 2-position of the pyrrolidine ring, with defined (2R,5S) absolute stereochemistry.

Molecular Formula C12H15NO2
Molecular Weight 205.25
CAS No. 1421868-51-0
Cat. No. B3239805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate
CAS1421868-51-0
Molecular FormulaC12H15NO2
Molecular Weight205.25
Structural Identifiers
SMILESCOC(=O)C1CCC(N1)C2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m0/s1
InChIKeyPLTYXWQEMLQCPO-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate (CAS 1421868-51-0): Chiral Pyrrolidine Building Block for Enantioselective Synthesis


Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate (CAS 1421868-51-0) is a cis-2,5-disubstituted chiral pyrrolidine derivative with molecular formula C₁₂H₁₅NO₂ and molecular weight 205.25 g·mol⁻¹ [1]. It belongs to the 5-phenylproline ester family, characterized by a phenyl substituent at the 5-position and a methyl ester at the 2-position of the pyrrolidine ring, with defined (2R,5S) absolute stereochemistry . The compound serves as a polyfunctionalized chiral building block in asymmetric synthesis, where its cis-configuration and specific enantiomeric identity are critical for constructing biologically active molecules including nonpeptide CCK receptor antagonists and chiral diamine ligands for asymmetric catalysis [2]. Its predicted physicochemical properties include a boiling point of 303.2±42.0 °C, density of 1.100±0.06 g·cm⁻³, XLogP3-AA of 1.8, and topological polar surface area of 38.3 Ų [1].

Why Generic Pyrrolidine Esters Cannot Substitute for Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate (1421868-51-0) in Stereochemically Demanding Applications


Substitution of Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate with its (2S,5R) enantiomer (CAS 153242-44-5), the corresponding hydrochloride salt (CAS 1421838-89-2), the free carboxylic acid, or the ethyl ester analog introduces critical differences in stereochemical outcome, physicochemical behavior, and downstream synthetic compatibility. The (2S,5R) enantiomer produces opposite optical rotation and, as established by Davis et al. (2002), yields the opposite enantiomer of target molecules such as substituted prolines used in CCK antagonist synthesis—where the specific (2R,5S) configuration maps to distinct pharmacologically relevant scaffolds [1]. The hydrochloride salt (CAS 1421838-89-2) differs in molecular weight (~241.71 vs. 205.25), hydrogen bonding capacity, and solubility profile, rendering it unsuitable for non-aqueous coupling reactions that require the free amine . The free carboxylic acid form cannot serve as a protected intermediate for selective ester-amine coupling sequences, while ethyl ester analogs introduce different steric and electronic parameters at the ester moiety that alter reaction kinetics in downstream transformations [2]. Generic substitution without stereochemical verification also risks introducing the undesired trans-diastereomer, which is chromatographically separable but requires additional purification steps that reduce overall yield [1].

Quantitative Differentiation Evidence for Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate (1421868-51-0) vs. Closest Analogs


Stereochemical Configuration: (2R,5S) vs. (2S,5R) Enantiomer Defines Opposite Downstream Synthetic Outcomes

The (2R,5S) configuration of CAS 1421868-51-0 is the enantiomer of Methyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate (CAS 153242-44-5). In the Davis et al. (2002) asymmetric synthesis, the (2S,5R)-(+) enantiomer was obtained via a metal carbenoid N–H insertion route employing N-sulfinyl δ-amino β-ketoester precursors, yielding cis-(2S,5R)-(+)-18 with a 53% isolated yield from thioketal (−)-14 (or 80% over two steps via the vinyl triflate route) [1]. By enantiomeric relationship, the (2R,5S) form rotates plane-polarized light with equal magnitude but opposite sign. This is consequential because chiral 5-phenylproline esters serve as direct precursors to CCK antagonists (e.g., (+)-RP66803), where the absolute configuration at C-2 and C-5 determines receptor binding affinity [2]. The phase-transfer catalytic alkylation methodology of Lee et al. (2013) achieves up to 97% ee for (2R)-5-phenyl-2-alkylproline tert-butyl esters, demonstrating that access to the (2R) configuration requires stereochemically defined starting materials [3].

Asymmetric synthesis Chiral building block Enantioselective proline synthesis

Commercial Purity Benchmarking: 97% Batch-Verified Purity vs. 95% Industry Baseline for Enantiomer

Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate (CAS 1421868-51-0) is supplied at 97% purity by Bidepharm, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided with each lot . CymitQuimica also lists this compound at 97% purity . Macklin offers the compound at 97% purity with pricing of ¥1,175/100 mg and ¥5,540/1 g [1]. In contrast, the (2S,5R) enantiomer (CAS 153242-44-5) is listed by CheMenu at 95%+ purity , representing a 2-percentage-point lower minimum purity specification. For chiral HPLC analysis, a 2% impurity level can correspond to up to 4% of the undesired enantiomer if racemization is the dominant degradation pathway, which is significant in enantioselective synthesis where enantiomeric excess requirements typically exceed 95% ee.

Quality control Batch certification Procurement specification

Procurement Cost Efficiency: Free Base vs. Hydrochloride Salt (CAS 1421838-89-2) Shows ~100-Fold Price Differential

The free base form Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate (CAS 1421868-51-0) is priced at ¥1,006/100 mg (Bidepharm, 97%) and ¥1,175/100 mg (Macklin, 97%) [1], equating to approximately ¥10–12/mg. In stark contrast, the hydrochloride salt Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride (CAS 1421838-89-2) is listed by Fujifilm Wako at ¥109,200/100 mg (Enamine Ltd. sourcing) , representing a ~93- to ~109-fold cost premium per unit mass. This price differential reflects the hydrochloride salt's niche positioning as a specialty reagent from a single premium supplier, whereas the free base enjoys multi-vendor availability and competitive pricing across Bidepharm, Macklin, CymitQuimica, and Leyan [1].

Procurement economics Cost efficiency Salt form selection

Physicochemical Property Differentiation: Free Base vs. Hydrochloride Salt Governs Solubility and Reaction Medium Compatibility

Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate (CAS 1421868-51-0) is the free amine/ester form with molecular weight 205.25 g·mol⁻¹, XLogP3-AA of 1.8, topological polar surface area (TPSA) of 38.3 Ų, 1 hydrogen bond donor (N–H), and 3 hydrogen bond acceptors (N, O of ester carbonyl, O of ester alkoxy) [1]. Predicted boiling point is 303.2±42.0 °C and density is 1.100±0.06 g·cm⁻³ [2]. The hydrochloride salt (CAS 1421838-89-2) has a molecular weight of approximately 241.71 g·mol⁻¹ (free base + HCl), an additional hydrogen bond donor (N⁺–H), and higher aqueous solubility due to ionization—but requires neutralization before use in non-aqueous coupling reactions where the free amine nucleophile is required. For applications such as amide bond formation, reductive amination, or N-alkylation in aprotic organic solvents (e.g., DCM, THF, DMF), the free base is the directly reactive form, while the HCl salt demands an additional basification step that introduces stoichiometric variability [3].

Physicochemical properties Formulation compatibility Salt vs. free base

Methyl Ester as Carboxyl Protecting Group: Differentiated Synthetic Utility vs. Free Carboxylic Acid in Peptide and Heterocycle Construction

The methyl ester functionality of CAS 1421868-51-0 serves as a latent carboxylic acid that can be selectively unmasked under mild basic hydrolysis conditions (LiOH, THF/H₂O) without disturbing the (2R,5S) stereochemistry or the N–H pyrrolidine center. This is demonstrated in the Davis et al. (2002) synthesis, where the methyl ester of cis-(2S,5R)-(+)-18 was carried through multiple synthetic steps (vinyl triflate formation, hydrogenation, TFA deprotection) with the ester remaining intact until the final stage [1]. The free carboxylic acid analog—(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid—is reported to exhibit direct biological activity as a bacterial endopeptidase inhibitor , but its unprotected acid functionality would interfere with amide coupling or N-acylation reactions by forming undesired mixed anhydrides or competing for electrophiles. The methyl ester therefore enables orthogonal protection strategies: the N–H pyrrolidine can be functionalized (acylation, sulfonylation, alkylation, or Boc/Fmoc protection) while the ester remains intact, followed by selective ester hydrolysis to reveal the free acid for subsequent peptide bond formation [2]. Boc- and Fmoc-protected derivatives built from this scaffold (e.g., CAS 158706-46-8 and CAS 269078-69-5) are commercially available intermediates that explicitly derive from the (2R,5S) free base ester precursor .

Protecting group strategy Peptide coupling Orthogonal deprotection

Multi-Vendor Supply Chain Robustness: CAS 1421868-51-0 vs. Single-Source Dependency for the Hydrochloride Salt

Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate (CAS 1421868-51-0) is stocked by at least five independent suppliers across three geographies: Bidepharm (China, ¥1,006/100mg, 97%) , Macklin (China, ¥1,175/100mg, 97%) [1], CymitQuimica (Spain, €242/100mg, 97%) , Leyan (China, 98% purity) , and ChemSci (China) . All five suppliers report现货 (in-stock) availability for 100 mg quantities as of May 2026. In contrast, the hydrochloride salt (CAS 1421838-89-2) is effectively single-sourced through Enamine Ltd. (distributed by Fujifilm Wako in Japan at ¥109,200/100mg), with no other listed stocking vendors . This multi-vendor landscape for the free base provides competitive pricing pressure, geographical supply diversification, and reduced risk of single-supplier stockout—critical factors for GMP-qualified procurement and multi-year research programs.

Supply chain security Multi-vendor sourcing Procurement risk

Best-Fit Application Scenarios for Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate (1421868-51-0) Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of (2R,5S)-Configured Proline-Derived CCK Receptor Antagonists

The (2R,5S) stereochemistry of CAS 1421868-51-0 directly maps to the pyrrolidine core of nonpeptide cholecystokinin (CCK) antagonists such as (+)-RP66803, where the absolute cis-(2R,5S) configuration is essential for receptor binding affinity [1]. The methyl ester protecting group allows sequential N-functionalization followed by ester hydrolysis to the free acid, enabling modular construction of CCK antagonist candidates without stereochemical erosion. Researchers should procure this specific enantiomer rather than the (2S,5R) form (CAS 153242-44-5) to ensure the correct absolute configuration in the final target molecule [1].

Synthesis of Chiral Diamine Ligands for Copper(II)-Catalyzed Asymmetric Henry Reactions

Chiral cis-2-aminomethyl-5-phenylpyrrolidine ligands derived from the 5-phenylproline scaffold achieve 98.5–99.6% enantiomeric excess in Cu(II)-catalyzed Henry reactions across 36 aldehyde substrates with >90% yield [2]. The (2R,5S) methyl ester serves as the starting material for reductive amination at C-2 to install the aminomethyl group while preserving the cis-relationship between the 2- and 5-substituents. The free base form is directly compatible with reductive amination conditions (NaBH₃CN or NaBH(OAc)₃ in aprotic solvents), avoiding the neutralization step required if the hydrochloride salt (CAS 1421838-89-2) were used .

Phase-Transfer Catalytic Synthesis of (2R)-5-Phenyl-2-alkylprolines as Organocatalysts

The phase-transfer catalytic alkylation methodology of Lee et al. (2013) achieves up to 97% ee for (2R)-5-phenyl-2-alkylproline tert-butyl esters, establishing that the (2R) configuration at the α-carbon is synthetically accessible from appropriately configured starting materials [3]. Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate provides the requisite (2R) stereochemistry at the ester-bearing carbon, making it the correct precursor for accessing (2R)-configured organocatalysts. The 97% commercial purity supports direct use in catalytic asymmetric synthesis without pre-purification, a critical requirement when catalyst loading is 1–5 mol% and trace impurities could poison catalytic cycles.

Orthogonal Protection Strategies in Multi-Step Medicinal Chemistry Campaigns

In medicinal chemistry programs requiring sequential functionalization of the pyrrolidine nitrogen followed by carboxylic acid derivatization, the methyl ester of CAS 1421868-51-0 enables an orthogonal protection strategy: N-acylation, N-sulfonylation, or N-Boc/Fmoc installation proceeds without ester interference, followed by selective LiOH-mediated ester hydrolysis to reveal the free carboxylic acid for amide coupling [1]. This avoids the additional synthetic step of esterification that would be required if starting from the free carboxylic acid. The multi-vendor availability at competitive pricing (¥1,006–5,540 across 100 mg to 1 g scales) supports iterative SAR exploration at reasonable procurement cost .

Quote Request

Request a Quote for Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.